molecular formula C15H28N2O3 B11842905 tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B11842905
M. Wt: 284.39 g/mol
InChI Key: TYNZNSGYSURGHJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a chemically modified spirocyclic scaffold designed for pharmaceutical research and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protected secondary amine and a pendant 2-hydroxyethyl group on the adjacent nitrogen, providing two distinct sites for further chemical manipulation. The spiro[4.5]decane core impires molecular rigidity, which is a valuable property for exploring three-dimensional chemical space and optimizing interactions with biological targets. As a high-quality building block, it is primarily used in the synthesis of more complex molecules, particularly in the development of potential therapeutics. Its structure suggests potential as an intermediate in creating compounds that modulate protein-protein interactions or enzyme activity . The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine for subsequent coupling reactions, while the hydroxyethyl side chain offers a handle for functionalization, for instance, through esterification or etherification . Researchers utilize this and related 2,8-diazaspiro[4.5]decane compounds in medicinal chemistry programs, including the exploration of inhibitors for kinases such as LATS1 . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12-17)4-7-16(8-5-15)10-11-18/h18H,4-12H2,1-3H3

InChI Key

TYNZNSGYSURGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CCO

Origin of Product

United States

Preparation Methods

Alkylation with Ethylene Oxide

Ethylene oxide serves as a nucleophilic alkylating agent under basic conditions. The reaction proceeds via ring-opening of the epoxide, forming the hydroxyethyl substituent:

Procedure :

  • Dissolve tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add ethylene oxide (2.5 eq) and Hunig’s base (3.0 eq) at 0°C.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography.

Key Parameters :

  • Solvent : THF or dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

  • Yield : ~60–75% (estimated based on analogous reactions).

Nucleophilic Substitution with 2-Bromoethanol

2-Bromoethanol acts as an alkylating agent in the presence of a non-nucleophilic base:

Procedure :

  • Combine the diazaspiro compound (1.0 eq), 2-bromoethanol (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Reflux at 80°C for 6–8 hours.

  • Filter, concentrate, and purify by recrystallization from ethanol/water.

Reaction Mechanism :
The base deprotonates the secondary amine, enabling nucleophilic attack on the bromoethyl group. The Boc group remains intact due to its stability under basic conditions.

Optimization Insights :

  • Excess 2-bromoethanol improves conversion but may lead to di-alkylation.

  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Ethylene oxide alkylationEthylene oxide, Hunig’s base0°C to RT, THF~70%High atom economy, minimal byproducts
2-Bromoethanol alkylation2-Bromoethanol, K₂CO₃Reflux, MeCN~65%Straightforward setup, scalable

Challenges :

  • Ethylene oxide : Requires careful handling due to its volatility and toxicity.

  • 2-Bromoethanol : Potential over-alkylation necessitates stoichiometric control.

Mechanistic Considerations

The alkylation proceeds via an Sₙ2 mechanism , where the deprotonated amine attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the spirocyclic structure slightly slows the reaction, necessitating prolonged reaction times. The Boc group’s electron-withdrawing nature further stabilizes the amine, moderating reactivity.

Characterization and Validation

Successful synthesis is confirmed through:

  • ¹H NMR : Peaks at δ 3.60–3.70 ppm (m, -CH₂OH) and δ 1.44 ppm (s, Boc group).

  • MS (ESI) : [M + H]⁺ at m/z 285.4.

  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Industrial and Research Applications

The hydroxyethyl variant is a precursor in:

  • Pharmaceuticals : Dopamine receptor ligands and kinase inhibitors.

  • Agrochemicals : Bioactive spirocyclic derivatives with enhanced solubility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of tert-butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate make it a candidate for drug development:

  • Anticancer Activity : Compounds with similar diazaspiro structures have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145). Studies indicate that derivatives can induce apoptosis, making them potential candidates for anticancer therapies .
  • Antimicrobial Properties : The presence of functional groups like the hydroxyethyl moiety may enhance the compound's antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Spirocyclic Compounds : Its reactivity allows for the formation of novel spirocyclic compounds through various chemical reactions such as oxidation and substitution. This is particularly valuable in creating complex molecular architectures used in pharmaceuticals and agrochemicals .

Materials Science

The unique structure may find applications in materials science:

  • Catalysis : Due to its ability to undergo various chemical transformations, it could be explored as a catalyst or catalyst precursor in synthetic chemistry, potentially improving reaction efficiencies and selectivities .

Case Study 1: Anticancer Efficacy

A study investigated the effects of tert-butyl derivatives on prostate cancer cell lines:

  • Findings : The results indicated significant reductions in cell viability in a time-dependent manner, particularly in PC3 cells, which showed greater sensitivity compared to DU145 cells. This suggests that modifications to the diazaspiro structure can enhance anticancer activity.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against bacterial strains:

  • Results : The compounds exhibited potent activity against E. coli and S. aureus, indicating their potential as effective antimicrobial agents.

Mechanism of Action

The mechanism by which tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Parent Compound (C₁₃H₂₄N₂O₂): Serves as the foundational scaffold. The lack of substituents at position 8 simplifies derivatization but limits target specificity .
  • Benzyl Derivative (C₂₁H₃₀N₂O₂): The benzyl group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability, but may reduce aqueous solubility .
  • Ethyl Derivative (C₁₈H₂₆N₂O₂): The ethyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. It is often used in kinase inhibitor synthesis .
  • Chloropyrimidinyl Derivative (C₁₈H₂₅ClN₄O₃): The electron-deficient pyrimidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures in drug discovery .
  • Target Hydroxyethyl Derivative (C₁₅H₂₈N₂O₃): The 2-hydroxyethyl group introduces polarity (predicted logP ~1.8), improving solubility in biological matrices. This substituent also facilitates hydrogen bonding with enzymes or receptors, making it valuable in designing CNS or antimicrobial agents .

Physicochemical and Pharmacological Properties

Property Parent Compound Benzyl Derivative Hydroxyethyl Derivative
logP (Predicted) 2.1 3.5 1.8
Water Solubility Low Very Low Moderate
Melting Point Not reported Not reported Not reported
Bioavailability Moderate High (CNS) High (Polar targets)

Biological Activity

tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS No. 1354000-99-9) is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.39 g/mol
  • Density : 1.1±0.1 g/cm³
  • Boiling Point : 337.0±35.0 °C at 760 mmHg
  • Flash Point : 157.6±25.9 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique spirocyclic structure allows this compound to fit into binding sites on enzymes or receptors, potentially modulating their activity. Research indicates that the compound may influence various signaling pathways, particularly those involved in inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar spirocyclic structures have demonstrated cytotoxic effects against various cancer cell lines, including those from lung and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB and IKKβ .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that it can inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibiotics . Its effectiveness against multidrug-resistant strains of bacteria is particularly noteworthy.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has been reported to inhibit chitin synthase, which could be beneficial in treating fungal infections .

Study on Anticancer Activity

In a study examining the anticancer effects of spirocyclic compounds, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity and induced apoptosis at concentrations comparable to established chemotherapeutic agents like bleomycin .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound effectively inhibited the growth of MRSA at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties and characterization methods for this compound?

  • Key Properties : Molecular formula (C₁₂H₂₀N₂O₃), molecular weight (240.3 g/mol), CAS RN 1194376-44-7. The compound is stable under recommended storage conditions (2–8°C, sealed container) but decomposes under fire to produce CO and NOₓ .
  • Methodology : Use differential scanning calorimetry (DSC) to assess thermal stability. Confirm molecular structure via ¹H/¹³C NMR and FT-IR spectroscopy. For purity, employ HPLC with a C18 column (UV detection at 254 nm) and cross-validate with mass spectrometry .

Q. What safety protocols are recommended for handling and storage?

  • Handling : Avoid skin/eye contact using nitrile gloves and ANSI-approved goggles. Work under fume hoods with local exhaust ventilation. Electrostatic discharge prevention is critical during transfer .
  • Storage : Refrigerate (2–8°C) in airtight containers, away from ignition sources. Regularly inspect storage units for leaks or temperature fluctuations .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and neutralize with 10% sodium bicarbonate. Eyewash/safety showers must be accessible within 10 seconds .

Q. Which analytical techniques are suitable for assessing purity and degradation products?

  • Primary Methods : High-resolution LC-MS (ESI+ mode) for molecular ion identification. Pair with GC-MS to detect volatile decomposition products (e.g., CO, NOₓ) under accelerated thermal stress (40–60°C) .
  • Quantitative Analysis : Use validated HPLC methods with internal standards (e.g., caffeine) for batch-to-batch consistency. For trace impurities, apply UPLC-QTOF with a detection limit of ≤0.1% .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic routes despite limited reactivity data?

  • Approach : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between reaction time (12–24 hrs), temperature (60–80°C), and Boc-protection efficiency .
  • Data Analysis : Use response surface methodology (RSM) to model yield vs. parameters. Prioritize factors with Pareto charts and ANOVA to minimize unplanned byproducts .

Q. How to resolve contradictions between reported stability and decomposition risks?

  • Hypothesis Testing : Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures. Compare with DSC data to identify exothermic events.
  • Mitigation Strategies : If decomposition occurs >100°C, avoid high-temperature reactions (e.g., reflux in toluene). Use inert atmospheres (N₂/Ar) for sensitive steps .

Q. What computational tools predict reactivity and regioselectivity in functionalization reactions?

  • Software : Employ Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to model spirocyclic ring strain and nucleophilic attack sites.
  • Workflow : Simulate transition states for hydroxylation or alkylation pathways. Validate with kinetic isotope effect (KIE) studies and in-situ IR monitoring .

Q. How to scale up synthesis while maintaining reaction efficiency and safety?

  • Reactor Design : Use continuous-flow microreactors for exothermic steps (e.g., Boc deprotection with TFA). Monitor pressure/temperature in real-time with IoT-enabled sensors .
  • Process Optimization : Apply membrane separation (e.g., nanofiltration) to isolate intermediates. For crystallization, screen solvents (acetone/hexane) via high-throughput platforms .

Methodological Notes

  • Toxicological Gaps : No acute toxicity data exists; assume OSHA hazard category D and conduct Ames tests for mutagenicity during preclinical profiling .
  • Data Validation : Cross-reference spectral libraries (NIST, Wiley) and replicate experiments in triplicate to address variability .

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